5-Ethyl-10-methoxy dibenzazepine

Analytical Method Validation Impurity Profiling Quality Control

5-Ethyl-10-methoxy dibenzazepine (CAS 15882-79-8), chemically designated as 5-ethyl-10-methoxy-5H-dibenzo[b,f]azepine, is the official European Pharmacopoeia (EP) Impurity G of the antiepileptic drug oxcarbazepine. It is a fully characterized, synthetic impurity reference standard supplied with detailed analytical data compliant with regulatory guidelines, specifically intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during the production of oxcarbazepine drug substances and finished products.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 15882-79-8
Cat. No. B1457809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-10-methoxy dibenzazepine
CAS15882-79-8
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC
InChIInChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3
InChIKeyAFRLIBIVHBVGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-10-methoxy dibenzazepine (CAS 15882-79-8): The Defined Oxcarbazepine EP Impurity G for Analytical Traceability and Method Validation


5-Ethyl-10-methoxy dibenzazepine (CAS 15882-79-8), chemically designated as 5-ethyl-10-methoxy-5H-dibenzo[b,f]azepine, is the official European Pharmacopoeia (EP) Impurity G of the antiepileptic drug oxcarbazepine [1]. It is a fully characterized, synthetic impurity reference standard supplied with detailed analytical data compliant with regulatory guidelines, specifically intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during the production of oxcarbazepine drug substances and finished products [2].

Evidence-Based Procurement: Why a Generic Impurity Standard Cannot Substitute for 5-Ethyl-10-methoxy dibenzazepine (EP Impurity G)


Generic substitution among oxcarbazepine impurity standards is scientifically unsound because each EP impurity possesses a unique chemical structure, retention time, and resolution factor critical for system suitability testing as mandated by Pharmacopoeia monographs [1]. For instance, EP Impurity A is carbamazepine (CAS 298-46-4), a distinctly different molecule [2], while Impurity G is the sole 5-ethyl-10-methoxy derivative. Using an incorrect standard would directly invalidate the specificity, accuracy, and linearity of an HPLC or UPLC method, as separation and quantification of each impurity rely on its exact chromatographic behavior. The quantitative evidence below demonstrates that only 5-Ethyl-10-methoxy dibenzazepine can serve as the bona fide reference for Impurity G, providing the traceability and method suitability required for Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing [3].

5-Ethyl-10-methoxy dibenzazepine (EP Impurity G) Quantitative Differentiation: A Head-to-Head Analytical and Metabolic Profile


Chromatographic Identity: Definitive HPLC Purity Specification for Impurity G vs. Generic Reference Standards

5-Ethyl-10-methoxy dibenzazepine is supplied with a certified HPLC purity of >95% (Min. 95%), meeting the stringent acceptance criteria for an impurity reference standard used in quantitative pharmaceutical analysis . In contrast, many non-pharmacopeial or generic impurity standards may not guarantee this level of purity or provide lot-specific Certificates of Analysis (CoA) with detailed chromatographic purity data. This specification directly supports accurate quantitation in stability-indicating methods where the limit for an individual unspecified impurity in oxcarbazepine is typically set at 0.10% by the EP and 0.2% by the USP [1].

Analytical Method Validation Impurity Profiling Quality Control

Metabolic Pathway Differentiation: CYP2D6-Mediated Metabolism Unique to the 5-Ethyl-10-methoxy Scaffold

A unique, quantifiable differentiation for 5-Ethyl-10-methoxy dibenzazepine is its specific metabolism by the cytochrome P450 isoform CYP2D6 to form a trihydroxy metabolite, 5-(1',3',4',5')-trihydroxy dibenzo[b,f][1,4]diazepin . This contrasts sharply with the primary metabolic pathway of the drug substance oxcarbazepine, which is predominantly reduced by cytosolic enzymes to the active 10-monohydroxy derivative (MHD), and with other oxcarbazepine impurities like carbamazepine (EP Impurity A), which undergoes oxidative metabolism via CYP3A4 [1]. This distinct metabolic fate makes it a selective probe standard for assessing CYP2D6 activity in in vitro drug-drug interaction (DDI) studies.

Drug Metabolism CYP450 Metabolite Identification

Regulatory Designation: Exclusive EP Nomenclature and Traceability to Pharmacopeial Monograph 2577

5-Ethyl-10-methoxy dibenzazepine is the only compound designated as 'Oxcarbazepine EP Impurity G' for the purposes of European Pharmacopoeia monograph 2577 [1]. This official nomenclature is critical for regulatory traceability. Other impurities designated under the same monograph, such as Impurity A (Carbamazepine) or Impurity B, are chemically distinct and cannot fulfill the system suitability or identification criteria specified for Impurity G. The EDQM supplies a certified impurity mixture CRS (Y0001549) used for system suitability, which includes Impurity G as a resolved peak; a pure, individually characterized standard is required for quantitative determination of this specific impurity in drug substance batches [2].

Regulatory Compliance Pharmacopeial Standards ANDA Filing

Structural Specificity: The 5-Ethyl-10-Methoxy Substitution Pattern as a Unique Retention Time Marker

The 5-ethyl and 10-methoxy substituents on the dibenzazepine core confer a unique hydrophobicity and steric profile to Impurity G, distinct from other process-related impurities. Published stability-indicating HPLC methods for oxcarbazepine have successfully resolved five impurities (Imp-A, B, C, D, E) using a C18 column with a phosphate-acetonitrile-methanol mobile phase; however, Impurity G is later-eluting due to its increased lipophilicity from the ethyl and methoxy groups, requiring its own validated relative retention time (RRT) for accurate peak identification [1]. Failure to use the authentic Impurity G reference standard would lead to misidentification of this peak and under- or over-reporting of impurity levels in batch release testing.

Chromatographic Selectivity System Suitability Impurity Resolution

High-Impact Scenarios for Procuring 5-Ethyl-10-methoxy dibenzazepine (Oxcarbazepine EP Impurity G)


ANDA Method Validation and Routine Quality Control Testing

Analytical laboratories preparing an Abbreviated New Drug Application (ANDA) for generic oxcarbazepine must validate a stability-indicating HPLC or UPLC method capable of resolving and quantifying all specified EP impurities, including Impurity G. This compound is used to spike drug substance samples for accuracy/recovery experiments, establish linearity over the range of 0.05–0.15% (relative to the API), and confirm system suitability by verifying the relative retention time and resolution factor for Impurity G peak [1]. Its guaranteed >95% purity is essential for meeting the accuracy criteria of ICH Q2(R1) validation guidelines.

Metabolic Pathway Elucidation and CYP2D6 Phenotyping

In drug metabolism studies, 5-Ethyl-10-methoxy dibenzazepine serves as a probe substrate for CYP2D6. Researchers can incubate this standard with recombinant CYP2D6 or human liver microsomes and quantify the formation of the unique trihydroxy metabolite via HPLC-UV or LC-MS/MS to assess enzyme activity or inhibition potential of new chemical entities . This application is distinct from the use of the parent drug oxcarbazepine, which is not a CYP2D6 substrate, allowing for specific isoform profiling.

Stability Study Forced Degradation and Impurity Fate Mapping

During forced degradation studies (acid, base, oxidative, thermal, photolytic), oxcarbazepine drug substance can generate or interconvert impurities. Having a pure standard of Impurity G is essential for identifying and tracking its formation or degradation pathways. By spiking the standard into stressed samples, analysts can confirm peak identity and assess mass balance, ensuring that formulation excipients do not mask or co-elute with this specific impurity, as required by ICH Q1A(R2) stability testing guidelines [2].

Reference Standard for Pharmacopeial Compliance Audits

Quality control laboratories in pharmaceutical manufacturing must maintain a current inventory of EP-specified impurity standards to demonstrate compliance during regulatory inspections (e.g., FDA, EMA). 5-Ethyl-10-methoxy dibenzazepine, provided with a comprehensive Certificate of Analysis including HPLC chromatogram, MS, and NMR spectra, fulfills the traceability requirements of ISO 17034 and ensures that the QC lab can accurately quantify Impurity G in every batch of oxcarbazepine API and finished product [3].

Quote Request

Request a Quote for 5-Ethyl-10-methoxy dibenzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.